molecular formula C11H9Cl2N5 B14658622 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 50768-78-0

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine

Katalognummer: B14658622
CAS-Nummer: 50768-78-0
Molekulargewicht: 282.13 g/mol
InChI-Schlüssel: ACFXWHGGEIARJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine is a chemical compound known for its unique structure and properties It is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with m-phenylenediamine. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature-controlled environment to ensure the stability of the diazonium salt formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain or marker due to its azo group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Wirkmechanismus

The mechanism of action of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,4-diamine
  • 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,2-diamine
  • 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of the dichloropyridinyl group enhances its stability and potential for various applications compared to other similar compounds .

Eigenschaften

CAS-Nummer

50768-78-0

Molekularformel

C11H9Cl2N5

Molekulargewicht

282.13 g/mol

IUPAC-Name

4-[(3,5-dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C11H9Cl2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2

InChI-Schlüssel

ACFXWHGGEIARJW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.